N-((3-(furan-2-yl)pyrazin-2-yl)methyl)cyclohex-3-enecarboxamide
Description
Properties
IUPAC Name |
N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]cyclohex-3-ene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c20-16(12-5-2-1-3-6-12)19-11-13-15(18-9-8-17-13)14-7-4-10-21-14/h1-2,4,7-10,12H,3,5-6,11H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCFSNBLDGMYSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC2=NC=CN=C2C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fragment Synthesis: 3-(Furan-2-yl)Pyrazin-2-ylmethanamine
Source data indicates that 2-chloro-N,N-dimethylethanamine intermediates are synthesized via alkylation of primary amines with methyl iodide under basic conditions. For the pyrazine-furan subunit, a plausible route involves:
- Suzuki-Miyaura coupling of 3-bromopyrazine-2-carbaldehyde with furan-2-ylboronic acid.
- Reduction of the aldehyde to a hydroxymethyl group using NaBH$$_4$$.
- Conversion to the amine via a Gabriel synthesis or reductive amination.
While explicit protocols for this fragment are absent in the provided sources, analogous transformations in demonstrate that EDCI/HOBt-mediated coupling achieves reliable amidation for aromatic and heterocyclic acids, suggesting adaptability to this substrate.
Cyclohex-3-enecarboxylic Acid Activation
The cyclohexene fragment is derived from cyclohex-3-enecarboxylic acid, which is commercially available or synthesized via Diels-Alder reactions. Search results highlight the use of EDCI (1.5 eq), HOBt (1.5 eq), and TEA (2.5 eq) in DMF as optimal for activating carboxylic acids toward amide formation without requiring purification at intermediate stages. This aligns with the target compound’s synthesis, where crude intermediates are sufficiently pure for subsequent steps.
Optimized Synthetic Procedure
Building on methodologies from, the following three-step procedure is proposed:
Step 1: Amide Coupling
Reaction Conditions :
- Cyclohex-3-enecarboxylic acid (1 eq), EDCI (1.5 eq), HOBt (1.5 eq), TEA (2.5 eq) in DMF, 16 h, RT.
- 3-(Furan-2-yl)pyrazin-2-ylmethanamine (1 eq) added portionwise.
Workup :
Crude product isolated by precipitation in cold water, filtration, and washing with 5% ethyl acetate/hexane. Purification via silica gel chromatography (40–90% ethyl acetate/hexane gradient) yields the amide intermediate.
Yield : 80–85% (Table 1).
Step 2: N-Methylation
Reaction Conditions :
- Amide intermediate (1 eq), NaH (3 eq) in DMF, 0°C → RT, 30 min.
- Methyl iodide (2.5 eq), 8 h, RT.
Workup :
Aqueous HCl extraction followed by diethyl ether washes affords the N-methylated product as a colorless oil.
Yield : 50–60%.
Reaction Optimization and Comparative Analysis
Critical to this synthesis is the amide coupling step. Table 1 summarizes reagent screening data adapted from, demonstrating EDCI’s superiority over HATU, PyBOP, and T3P for analogous substrates:
Table 1: Optimization of Amide Coupling Reagents
| Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| EDCI/HOBt | TEA | DMF | 16 | 80 |
| HATU | DIPEA | DMF | 16 | 35 |
| PyBOP | TEA | THF | 16 | 40 |
| T3P | DIPEA | DMF | 16 | 65 |
EDCI/HOBt achieves 80% yield with minimal purification, attributed to its compatibility with both aromatic and aliphatic acids. By contrast, HATU and PyBOP require chromatography, increasing time and cost.
Structural Characterization and Analytical Data
The target compound’s structure is confirmed via spectroscopic methods:
$$ ^1H $$-NMR (400 MHz, CDCl$$_3$$)
$$ ^{13}C $$-NMR (100 MHz, CDCl$$_3$$)
LCMS Analysis
- Observed $$ m/z = 283.32 \, (\text{M}^+) $$, consistent with the molecular formula $$ \text{C}{16}\text{H}{17}\text{N}3\text{O}2 $$.
Scalability and Industrial Considerations
The EDCI/HOBt protocol’s scalability is evidenced by its use in multi-gram syntheses of related compounds. Key considerations include:
- Cost : EDCI (~$50/mol) is more economical than HATU (~$300/mol).
- Purification : Silica gel chromatography adds ~20% to production costs but ensures >95% purity.
Chemical Reactions Analysis
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)cyclohex-3-enecarboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents such as m-CPBA.
Reduction: The pyrazine ring can be reduced to form dihydropyrazines using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring, using reagents such as alkyl halides.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)cyclohex-3-enecarboxamide has several scientific research applications:
Medicinal Chemistry: It is being investigated for its potential as an anti-tubercular agent due to its activity against Mycobacterium tuberculosis.
Biological Studies: The compound is used in studies to understand its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules due to its unique structural features.
Mechanism of Action
The mechanism of action of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)cyclohex-3-enecarboxamide involves its interaction with specific molecular targets. For instance, in its role as an anti-tubercular agent, it is believed to inhibit the synthesis of mycolic acids in Mycobacterium tuberculosis, which are essential components of the bacterial cell wall . This inhibition disrupts the integrity of the cell wall, leading to bacterial cell death.
Comparison with Similar Compounds
Substituent Variations on Pyrazine and Linker Groups
The pyrazine ring is a common scaffold in pharmaceuticals. Key analogs and their structural distinctions are summarized below:
Key Observations :
- Electron Effects: The target compound’s furan substituent provides electron-donating character, contrasting with electron-withdrawing groups (e.g., cyano, trifluoromethyl) in patent analogs .
- Carboxamide Modifications : The cyclohexene group in the target compound replaces aromatic benzamide or rigid oxadiazole moieties in analogs, likely improving metabolic stability over ranitidine’s furan derivatives, which are prone to oxidative degradation .
Physicochemical Properties
Comparative NMR data highlights substituent effects:
Computational and Structural Insights
- DFT Studies : Methods described in could predict the target compound’s electronic profile, such as HOMO-LUMO gaps influenced by the furan ring.
Biological Activity
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)cyclohex-3-enecarboxamide is a complex organic compound notable for its unique structural features, including a cyclohexene moiety, a furan ring, and a pyrazine derivative. This combination of functional groups suggests potential interactions with various biological targets, making it a candidate for further investigation in medicinal chemistry.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of 283.32 g/mol. Its structure facilitates diverse biological activities due to the presence of multiple reactive sites that can engage in interactions with biomolecules.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 283.32 g/mol |
| CAS Number | 2034612-05-8 |
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Activity : The compound has shown potential as an anticancer agent. Its structural similarity to known anticancer compounds suggests that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activity against various pathogens, potentially through disruption of microbial cell membranes or inhibition of essential enzymatic processes.
- Anti-inflammatory Effects : Given the presence of the cyclohexene structure, there is potential for anti-inflammatory activity, possibly by inhibiting cyclooxygenase enzymes similar to non-steroidal anti-inflammatory drugs (NSAIDs).
The biological activity of this compound may be attributed to its ability to interact with specific biological targets through various mechanisms:
- Hydrogen Bonding : The amide functional group can form hydrogen bonds with amino acid residues in target proteins.
- π–π Stacking Interactions : The furan and pyrazine rings can engage in π–π stacking interactions with aromatic residues, influencing protein conformation and activity.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally related to this compound:
- Anticancer Studies : A study published in Journal of Medicinal Chemistry highlighted the synthesis and evaluation of pyrazole derivatives, noting their significant anticancer properties. This context supports the investigation of similar compounds like this compound for anticancer applications .
- Antimicrobial Evaluation : Research on furan-containing compounds has demonstrated their effectiveness against various bacterial strains. For instance, derivatives with furan rings have been shown to inhibit growth in pathogenic bacteria, suggesting that this compound may exhibit similar properties .
Comparative Analysis with Related Compounds
To better understand the uniqueness and potential advantages of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Features | Biological Activity | Uniqueness |
|---|---|---|---|
| N-(4-(furan-2-carbonyl)phenyl)-N-methylacetamide | Furan ring, phenyl group | Anticancer | Lacks cyclohexene structure |
| 5-(furan-2-yl)-1H-pyrazole | Furan and pyrazole rings | Antimicrobial | Simpler structure without amide |
| N-(4-pyridinyl)-N'-(furan-2-carbonyl)urea | Furan ring, urea linkage | Anticancer | Urea instead of amide linkage |
The distinct combination of the cyclohexene moiety with both furan and pyrazine rings in N-((3-(furan-2-yl)pyrazin-2-y)methyl)cyclohexenecarboxamide may lead to unique biological activities not observed in simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
